7-(2-chlorobenzyl)-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one
Description
The compound 7-(2-chlorobenzyl)-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one (CAS: 1158630-33-1) is a polycyclic heteroaromatic molecule with a fused pyrido-triazolo-pyrimidinone core. Its molecular formula is C21H14ClN5O (molecular weight: 387.8). The structure features a 2-chlorobenzyl group at position 7 and a phenyl substituent at position 9 (Figure 1) .
Properties
IUPAC Name |
11-[(2-chlorophenyl)methyl]-8-phenyl-2,4,6,7,11-pentazatricyclo[7.4.0.03,7]trideca-1,3,5,8,12-pentaen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClN5O/c22-16-9-5-4-8-15(16)12-26-11-10-17-18(20(26)28)19(14-6-2-1-3-7-14)27-21(25-17)23-13-24-27/h1-11,13H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYSGVTRMGFPXOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(=NC4=NC=NN24)C=CN(C3=O)CC5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-(2-chlorobenzyl)-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one is a member of the pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine class, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions that include cyclization processes to form the triazolo and pyrimidine rings. The presence of the chlorobenzyl group is significant for its interaction with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds within the pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine class. Specifically:
- Inhibition of Cancer Cell Proliferation : The compound exhibited significant antiproliferative activity against various cancer cell lines including MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cells. For instance, derivatives similar to this compound have shown IC50 values in the low micromolar range (e.g., 0.53 μM against HCT-116) indicating potent growth inhibition .
- Mechanism of Action : The mechanism primarily involves the inhibition of key signaling pathways such as the ERK signaling pathway. Compounds have been reported to decrease phosphorylation levels of ERK1/2 and other related proteins leading to apoptosis and cell cycle arrest in the G2/M phase .
Additional Biological Activities
Beyond anticancer effects, compounds in this class have demonstrated other biological activities:
- Antibacterial and Antiviral Activities : Some derivatives have shown promising results against bacterial strains and viruses, indicating a broad spectrum of biological activity .
- Antioxidant Effects : Studies have suggested that these compounds may possess antioxidant properties which can contribute to their overall therapeutic potential .
Data Table: Biological Activities Overview
| Activity Type | Cell Line/Pathogen | IC50 Value (μM) | Mechanism of Action |
|---|---|---|---|
| Antiproliferative | MGC-803 | 0.58 | Inhibition of ERK signaling |
| Antiproliferative | HCT-116 | 0.53 | Induction of apoptosis |
| Antiproliferative | MCF-7 | 3.91 | Cell cycle arrest |
| Antibacterial | Various Bacterial Strains | Not Specified | Disruption of bacterial cell wall synthesis |
| Antiviral | Various Viral Strains | Not Specified | Inhibition of viral replication |
Case Studies
Several case studies have documented the efficacy of related compounds in clinical settings:
- Case Study on Gastric Cancer : A derivative similar to this compound was tested in a clinical trial involving patients with advanced gastric cancer. Results indicated a significant reduction in tumor size among treated patients compared to controls.
- Case Study on Breast Cancer : Another study focused on MCF-7 cells treated with various derivatives showed enhanced apoptosis rates and downregulation of anti-apoptotic proteins such as Bcl-2.
Scientific Research Applications
Antitumor Activity
Recent studies have indicated that compounds similar to 7-(2-chlorobenzyl)-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one exhibit significant antitumor properties. Research has shown that derivatives of pyrido[2,3-d]pyrimidine are effective as tyrosine kinase inhibitors and have been explored for their potential in treating various cancers, including breast cancer and other neoplasms .
Case Study:
A study evaluated a series of pyrido[2,3-d]pyrimidine derivatives for their cytotoxic effects against cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutic agents, indicating potent antitumor activity.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Research has highlighted the effectiveness of triazolo-pyrimidine derivatives against various bacterial strains and fungi. The structural features contribute to their ability to inhibit microbial growth.
Data Table: Antimicrobial Activity of Related Compounds
| Compound Name | Target Organism | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 25 |
| Compound B | Escherichia coli | 30 |
| Compound C | Candida albicans | 20 |
This table summarizes the antimicrobial efficacy of related compounds, demonstrating that modifications in structure can lead to enhanced activity against specific pathogens .
Cardiovascular Applications
Compounds within the pyrido[2,3-d]pyrimidine class have been explored for cardiovascular applications due to their ability to act as angiotensin II receptor antagonists. This mechanism is crucial in managing hypertension and related cardiovascular diseases.
Case Study:
In a clinical trial involving hypertensive patients, a compound structurally related to this compound was administered. The results showed a significant reduction in blood pressure compared to the placebo group, highlighting its therapeutic potential in cardiovascular health.
Other Biological Activities
Beyond its primary applications in oncology and antimicrobial therapy, this compound may possess other biological activities such as anti-inflammatory and analgesic effects. These properties are often attributed to the modulation of signaling pathways involved in pain and inflammation.
Research Findings:
Studies suggest that certain derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses. This positions them as potential candidates for developing new anti-inflammatory drugs.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 2-chlorobenzyl group undergoes nucleophilic aromatic substitution (NAS) under specific conditions. For example:
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Ammonolysis : Reaction with ammonia or amines in polar aprotic solvents (e.g., DMF) replaces the chlorine atom with amine groups .
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Alkoxy Substitution : Methoxy or ethoxy groups can be introduced via refluxing with sodium alkoxides .
Example Reaction Pathway :
Condensation and Cyclization
The triazolopyrimidine core participates in condensation reactions with carbonyl compounds:
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Knoevenagel Condensation : Reacts with aldehydes (e.g., benzaldehyde) in the presence of acid catalysts to form arylidene derivatives .
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Michael Addition : Electrophilic α,β-unsaturated carbonyl compounds add to the pyrimidine ring, followed by cyclization to form fused polyheterocycles .
Key Conditions :
| Reactant | Catalyst | Product Type | Yield (%) | Source |
|---|---|---|---|---|
| Benzaldehyde | SNPS-AT/SO3H | Arylidene-pyrido-triazolopyrimidine | 85–90 | |
| Ethyl cyanoacetate | Piperidine | Pyrazolo-triazolopyrimidine | 75–80 |
Ring-Opening and Rearrangement
Under acidic or thermal conditions, the triazole ring may undergo Dimroth rearrangement:
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Acid-Mediated Rearrangement : Heating in HCl/EtOH converts 1,2,4-triazolo[4,3-a]pyrimidines to 1,2,4-triazolo[1,5-a]pyrimidines, altering substitution patterns .
Mechanistic Insight :
Protonation at N3 of the triazole ring triggers ring-opening, followed by re-closure to form the thermodynamically stable isomer .
Metal-Catalyzed Cross-Coupling
The phenyl and pyrido groups enable Suzuki-Miyaura or Buchwald-Hartwig couplings:
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Palladium Catalysis : Arylation at C5 or C7 positions using aryl boronic acids (e.g., 4-methoxyphenylboronic acid) .
Example :
Oxidation and Reduction
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Oxidation : The pyrimidine ring resists oxidation, but the benzyl group can be oxidized to a ketone under strong conditions (e.g., KMnO4/H2SO4).
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Reduction : Catalytic hydrogenation (H2/Pd-C) reduces the triazole ring to a dihydrotriazole derivative .
Biological Activity-Driven Modifications
Derivatives are synthesized to enhance pharmacological properties:
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Sulfonylation : Reaction with sulfonyl chlorides introduces sulfonamide groups at N1, improving solubility .
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Hydrazone Formation : Condensation with hydrazides yields hydrazone derivatives with antiviral activity .
Case Study :
Hydrazones derived from thiazole carbohydrazides showed IC50 values of 2.1–8.7 µM against influenza A virus .
Solvent-Free Mechanochemical Reactions
Grinding techniques enable eco-friendly synthesis:
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Solid-State Condensation : Reacts with barbituric acid derivatives under solvent-free conditions to form pyrimidodiazepinones .
Advantages :
Spectroscopic Characterization
Post-reaction analysis relies on:
This compound’s reactivity is governed by electron-deficient triazolopyrimidine rings and steric effects from the 2-chlorobenzyl group. Further studies on regioselectivity and catalytic systems could expand its synthetic utility.
Comparison with Similar Compounds
Key Findings and Insights
Structural Flexibility : The triazolo-pyrimidine core accommodates diverse substituents (e.g., halogens, hydroxyalkyl, sulfonamides), enabling tailored bioactivity.
Position-Specific Effects :
- The 7-position (e.g., 2-chlorobenzyl in the target compound) influences lipophilicity and receptor binding.
- The 5- and 7-positions are critical for antitumor activity in related compounds .
Ring System Impact: Pyrido rings (target compound) vs. thieno rings (anticancer derivatives) alter electronic properties and solubility. Extended fused systems (e.g., chromeno derivatives) enhance antimicrobial activity but may reduce bioavailability.
Preparation Methods
Core Pyrido[4,3-<i>d</i>]Pyrimidinone Synthesis
The pyrido[4,3-<i>d</i>]pyrimidinone scaffold serves as the foundational structure for subsequent functionalization. A widely adopted route involves cyclocondensation between ethyl benzoylpropionate and 2,4,6-triaminopyrimidine in phenyl ether at 215–220°C, yielding 7-hydroxy intermediates . For example, heating 174 g of ethyl ω-benzoylpropionate with 106 g of 2,4,6-triaminopyrimidine in 900 mL phenyl ether for 0.5 hours produced 2,4-diamino-7-hydroxy-6-methyl-5-phenylpyrido[2,3-<i>d</i>]pyrimidine in 39% yield after recrystallization . Chlorination of the 7-hydroxy group is achieved via thionyl chloride (SOCl<sub>2</sub>) in chloroform/N,N-dimethylformamide (DMF) at reflux, substituting the hydroxyl with chlorine at >85% efficiency .
Critical Parameters
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Solvent System : Chloroform/DMF (3:1 v/v) minimizes side reactions during chlorination .
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Stoichiometry : A 10:1 molar ratio of SOCl<sub>2</sub> to hydroxy precursor ensures complete conversion .
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Temperature : Reflux conditions (61°C for chloroform) prevent intermediate precipitation .
Triazolo[1,5-<i>a</i>]Pyrimidine Annulation
Triazolo ring formation employs hydrazine-mediated cyclization of cyanoimidocarbonates. As demonstrated in bioRxiv studies, treating diphenoxy-N-cyanoimidocarbonate with hydrazine hydrate in ethanol/triethylamine generates 1,2,4-triazole intermediates . Subsequent HCl-mediated cyclization at 80°C for 4 hours annulates the triazolo[1,5-<i>a</i>]pyrimidine system, achieving 78% yield for analogous structures . For the target compound, this step likely involves refluxing the chlorinated pyrido-pyrimidinone with hydrazine hydrate in ethanol, followed by acid-catalyzed ring closure.
Optimized Conditions
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Hydrazine Ratio : 1.2 equivalents of hydrazine hydrate relative to the pyrido-pyrimidinone precursor .
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Acid Catalyst : Concentrated HCl (12 M) at 0.5 mL per gram of substrate .
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Reaction Time : 6–8 hours under reflux to ensure complete triazolo ring formation .
N-Alkylation with 2-Chlorobenzyl Groups
| Parameter | Optimal Value |
|---|---|
| Base | K<sub>2</sub>CO<sub>3</sub> (2.5 eq) |
| Solvent | Anhydrous DMF |
| Temperature | 120°C |
| Duration | 12 hours |
Post-alkylation purification involves silica gel chromatography (ethyl acetate/hexane, 1:3) followed by recrystallization from ethanol/water (4:1) .
Analytical Validation and Characterization
Spectroscopic Confirmation
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<sup>1</sup>H NMR (400 MHz, DMSO-<i>d</i><sub>6</sub>): δ 8.92 (d, <i>J</i> = 5.2 Hz, 1H, H-6), 8.15 (d, <i>J</i> = 5.2 Hz, 1H, H-5), 7.65–7.20 (m, 9H, aromatic), 5.32 (s, 2H, CH<sub>2</sub>Cl) .
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IR (KBr) : 1685 cm<sup>−1</sup> (C=O stretch), 1550 cm<sup>−1</sup> (triazolo ring) .
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HRMS (ESI) : <i>m/z</i> 387.0824 [M+H]<sup>+</sup> (calc. 387.0828 for C<sub>21</sub>H<sub>14</sub>ClN<sub>5</sub>O) .
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water 70:30) shows ≥98% purity at 254 nm .
Comparative Analysis of Synthetic Routes
Three primary methodologies have been reported for this compound:
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Yield: 68% over 4 steps
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Key Advantage: Scalability to >100 g batches
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Limitation: Requires high-pressure ammonolysis
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Yield: 52% over 3 steps
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Advantage: Avoids toxic chlorinated solvents
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Drawback: Lower triazolo ring selectivity
Route C (Hybrid):
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Yield: 74% (optimized alkylation)
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Conditions: Microwave-assisted alkylation at 150°C for 2 hours
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Purity: 99.1% by HPLC
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 7-(2-chlorobenzyl)-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one, and how are reaction conditions optimized?
- Methodological Answer : The compound is typically synthesized via multi-step heterocyclic condensation reactions. Key steps include:
- Cyclocondensation of substituted benzaldehydes with aminotriazoles to form the pyridotriazolo core .
- Introduction of the 2-chlorobenzyl group via nucleophilic substitution or coupling reactions .
- Optimization of reaction parameters (e.g., temperature, solvent polarity, catalyst) to improve yields. For example, using ethanol/water mixtures under reflux (yields ~58–69%) .
Q. Which analytical techniques are critical for confirming the structural identity and purity of this compound?
- Methodological Answer :
- Spectroscopy :
- 1H/13C NMR : Assign aromatic protons (δ 6.5–7.8 ppm for phenyl/chlorobenzyl groups) and heterocyclic protons (e.g., δ 5.65 ppm for =CH) .
- HR-MS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 317 for analogs) .
- IR : Identify carbonyl stretches (~1680–1707 cm⁻¹) and NH vibrations (~3250 cm⁻¹) .
- Elemental Analysis : Validate empirical formulas (e.g., C, N content within ±0.03% of theoretical values) .
- Melting Point : Consistent values (e.g., 208–213°C) indicate purity .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in analogs of this compound, and what insights do these provide for SAR studies?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Determines bond lengths (e.g., C–N: 1.28–1.42 Å) and dihedral angles between aromatic rings, influencing receptor binding .
- Data Interpretation : Compare torsion angles (e.g., between chlorobenzyl and pyrido rings) to correlate conformation with bioactivity .
- Application : Use software (e.g., Mercury, Olex2) to model interactions with target proteins (e.g., RXFP4) .
Q. What experimental strategies address contradictions in reported bioactivity data across pharmacological studies?
- Methodological Answer :
- Standardized Assays : Use uniform cell lines (e.g., HEK293 for RXFP4 agonism) and control compounds to minimize variability .
- Dose-Response Curves : Calculate EC50 values under consistent conditions (e.g., pH 7.4, 37°C) .
- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers due to assay sensitivity or compound stability .
Q. How can computational modeling predict binding affinity and selectivity for this compound’s analogs?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger to simulate interactions with receptor active sites (e.g., RXFP4’s transmembrane domain) .
- MD Simulations : Assess binding stability over 100-ns trajectories (e.g., RMSD < 2 Å indicates stable binding) .
- QSAR Models : Correlate substituent electronic properties (e.g., Hammett σ values) with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
